molecular formula C10H16N2O B2975615 3-(dimethylamino)-1-(pyridin-3-yl)propan-1-ol CAS No. 478063-88-6

3-(dimethylamino)-1-(pyridin-3-yl)propan-1-ol

Cat. No.: B2975615
CAS No.: 478063-88-6
M. Wt: 180.251
InChI Key: NRSTXKLBMAVOGO-UHFFFAOYSA-N
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Description

3-(dimethylamino)-1-(pyridin-3-yl)propan-1-ol is an organic compound that features a dimethylamino group, a pyridinyl group, and a propanol moiety

Scientific Research Applications

3-(dimethylamino)-1-(pyridin-3-yl)propan-1-ol has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can act as a ligand in biochemical assays and studies.

    Medicine: It has potential therapeutic applications due to its ability to interact with biological targets.

    Industry: The compound is used in the development of new materials and chemical processes.

Mechanism of Action

Target of Action

The primary target of 3-(Dimethylamino)-1-(3-pyridinyl)-1-propanol is the neuronal nicotinic acetylcholine receptors (nAChRs) . These receptors are key players in the transmission of signals in the nervous system. They are ion channels that open upon binding with acetylcholine, leading to an influx of ions and subsequent signal propagation.

Mode of Action

3-(Dimethylamino)-1-(3-pyridinyl)-1-propanol acts as an agonist at the neuronal nicotinic acetylcholine receptors . This means that it binds to these receptors and activates them, mimicking the action of the natural neurotransmitter, acetylcholine. It has been found to have a high binding affinity for the alpha 4 beta 2 subtype of these receptors .

Biochemical Pathways

Upon activation of the neuronal nicotinic acetylcholine receptors, there is an influx of ions, particularly sodium and calcium, into the neuron. This leads to depolarization and the initiation of an action potential. The action potential then propagates along the neuron, leading to the release of neurotransmitters at the synaptic cleft and the continuation of the signal along the neural pathway .

Pharmacokinetics

It has been noted that hydrophilic substitutions on the pyridine ring, such as the one present in this compound, can limit its penetration into the central nervous system . This could potentially affect its bioavailability and efficacy.

Result of Action

The activation of neuronal nicotinic acetylcholine receptors by 3-(Dimethylamino)-1-(3-pyridinyl)-1-propanol can lead to various effects depending on the location of these receptors. For instance, it has been associated with analgesic efficacy across a broad range of pain states, including acute thermal nociception, persistent pain, and neuropathic allodynia .

Action Environment

The action, efficacy, and stability of 3-(Dimethylamino)-1-(3-pyridinyl)-1-propanol can be influenced by various environmental factors. For instance, the presence of other substances that can bind to the same receptors can affect its action. Additionally, factors such as pH and temperature can potentially influence its stability and efficacy .

Biochemical Analysis

Biochemical Properties

3-(Dimethylamino)-1-(3-pyridinyl)-1-propanol has been found to interact with nicotinic acetylcholine receptors (nAChRs), exhibiting potent agonist activity . It exhibits binding affinities for the alpha 4 beta 2 subtype of nAChRs . The nature of these interactions involves the stabilization of partially developing negative charges in the transition states .

Cellular Effects

The cellular effects of 3-(Dimethylamino)-1-(3-pyridinyl)-1-propanol are primarily mediated through its interactions with nAChRs . By acting as an agonist at these receptors, it can influence various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of action of 3-(Dimethylamino)-1-(3-pyridinyl)-1-propanol involves binding to nAChRs and modulating their activity . This can lead to changes in gene expression and cellular metabolism .

Temporal Effects in Laboratory Settings

The effects of 3-(Dimethylamino)-1-(3-pyridinyl)-1-propanol can change over time in laboratory settings

Dosage Effects in Animal Models

The effects of 3-(Dimethylamino)-1-(3-pyridinyl)-1-propanol can vary with different dosages in animal models

Metabolic Pathways

Given its interactions with nAChRs, it may influence metabolic flux or metabolite levels .

Transport and Distribution

Its interactions with nAChRs suggest that it may be transported to sites where these receptors are present .

Subcellular Localization

Given its interactions with nAChRs, it may be localized to regions of the cell where these receptors are present .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(dimethylamino)-1-(pyridin-3-yl)propan-1-ol can be achieved through several synthetic routes. One common method involves the reaction of 3-pyridinecarboxaldehyde with dimethylamine and a reducing agent such as sodium borohydride. The reaction typically proceeds under mild conditions and yields the desired product with good efficiency.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

3-(dimethylamino)-1-(pyridin-3-yl)propan-1-ol undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into different alcohols or amines.

    Substitution: The dimethylamino group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

    Substitution: Reagents like alkyl halides and acyl chlorides can facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridinecarboxylic acids, while reduction can produce various alcohols or amines.

Comparison with Similar Compounds

Similar Compounds

  • 3-(dimethylamino)-1-(pyridin-2-yl)propan-1-ol
  • 3-(dimethylamino)-1-(pyridin-4-yl)propan-1-ol
  • 3-(methylamino)-1-(pyridin-3-yl)propan-1-ol

Uniqueness

3-(dimethylamino)-1-(pyridin-3-yl)propan-1-ol is unique due to the specific positioning of the dimethylamino and pyridinyl groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various applications and research studies.

Properties

IUPAC Name

3-(dimethylamino)-1-pyridin-3-ylpropan-1-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16N2O/c1-12(2)7-5-10(13)9-4-3-6-11-8-9/h3-4,6,8,10,13H,5,7H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NRSTXKLBMAVOGO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCC(C1=CN=CC=C1)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

180.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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